2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is an organic compound belonging to the class of chromeno[2,3-b]pyridine-5-ones. These compounds contain a chromeno[2,3-b]pyridine moiety with an oxo group at the 5-position . This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves multiple steps. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions on appropriate bromo precursors . The reaction conditions typically involve the use of ethanol-pyridine mixtures and other reagents such as salicylaldehyde and 2-aminoprop-1-ene-1,1,3-tricarbonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form different derivatives, and substitution reactions can introduce various functional groups to the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied as an inhibitor of inflammatory kinases such as TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε), which play key roles in insulin-independent pathways that promote energy storage and block adaptive energy expenditure during obesity .
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as TBK1 and IKKε . By inhibiting these kinases, the compound can modulate signaling pathways involved in energy storage and expenditure. This inhibition leads to enhanced phosphorylation of p38 or TBK1 and elicited IL-6 secretion in adipocytes, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-amino-N-benzyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can be compared with other similar compounds, such as 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide and 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile . These compounds share the chromeno[2,3-b]pyridine core structure but differ in their substituents, which can influence their biological activities and selectivity towards specific targets. The unique benzyl group in this compound contributes to its distinct properties and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-benzyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c21-18-15(19(25)22-11-12-6-2-1-3-7-12)10-14-17(24)13-8-4-5-9-16(13)26-20(14)23-18/h1-10H,11H2,(H2,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGTURKUZFWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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